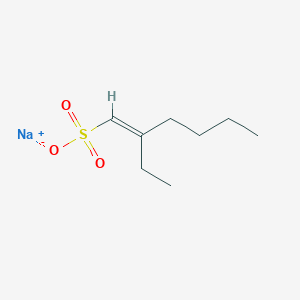
4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone is a chemical compound with the molecular formula C10H8ClF3O2 . It has a molecular weight of 252.622 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Acetophenone, a precursor in the organic reactions for the synthesis of heterocyclic compounds, has been utilized in the synthesis of many heterocyclic compounds . There are several methods for the preparation of acetophenone; one of them comprises the reaction of aryl triflates with a mixture of SnMe4, Pd(0), and CO (balloon) in the presence of Et3N in DMF at 60 °C . Acetophenone and its derivatives are used in organic reactions, including in (pseudo)-two-, three-, and four-component reactions .Molecular Structure Analysis
The molecular structure of 4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone can be represented by the linear formula C10H8ClF3O2 . The structure can also be represented using the IUPAC name: 1-[4-(2-chloro-1,1,2-trifluoro-ethoxy)phenyl]ethanone .Chemical Reactions Analysis
Acetophenone is an interesting synthon in most organic reactions. It has been utilized in the synthesis of many heterocyclic compounds . Acetophenone and most of its derivatives are commercially available or readily accessible and hence are ideal synthons for multicomponent reactions including the three- and four-component reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.61800 and a density of 1.332g/cm3 . Its boiling point is 289.9ºC at 760 mmHg .Applications De Recherche Scientifique
Organic Synthesis
4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone can be used in organic synthesis. For example, it can be used in the α-bromination reaction of carbonyl compounds . This reaction is significant in the field of organic chemistry .
Production of Pharmaceuticals
α-Brominated products derived from bromoacetophenone, which can be synthesized using 4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone, are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals .
Production of Pesticides
Similar to pharmaceuticals, the α-brominated products derived from bromoacetophenone can also be used in the production of pesticides .
Production of Other Chemicals
Apart from pharmaceuticals and pesticides, α-brominated products derived from bromoacetophenone can be used in the production of other chemicals .
Experimental Teaching
The bromination reaction of carbonyl compounds, which involves 4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone, can be used in experimental teaching. It not only consolidates theoretical knowledge but also deepens understanding of organic reaction principles while cultivating scientific literacy, research ability, innovation ability, and timely awareness of international frontier trends .
Research and Development
4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone is provided to early discovery researchers as part of a collection of rare and unique chemicals . This suggests its potential use in various research and development applications.
Propriétés
IUPAC Name |
1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-6(15)7-2-4-8(5-3-7)16-10(13,14)9(11)12/h2-5,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJWUGVGRMMRBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(C(F)Cl)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70605526 |
Source


|
| Record name | 1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone | |
CAS RN |
1536-63-6 |
Source


|
| Record name | 1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














